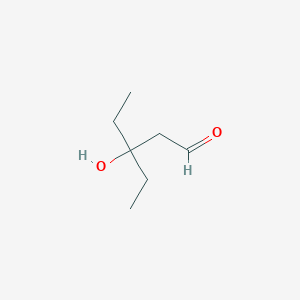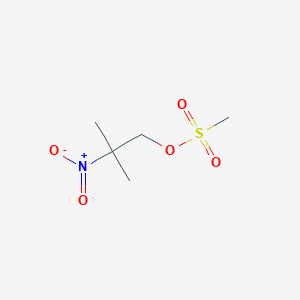
3-Ethyl-3-hydroxypentanal
Descripción general
Descripción
3-Ethyl-3-hydroxypentanal (EHP) is a type of aldehyde compound, which is a colorless liquid with a characteristic odor. It is a naturally occurring substance that is found in a variety of plants, fruits, and vegetables, as well as in the essential oils of certain plants. EHP has been studied for its potential applications in a variety of scientific fields, including biochemistry, physiology, and pharmacology.
Aplicaciones Científicas De Investigación
3-Ethyl-3-hydroxypentanal has been studied for its potential applications in a variety of scientific fields, including biochemistry, physiology, and pharmacology. In biochemistry, 3-Ethyl-3-hydroxypentanal has been studied for its ability to act as a substrate for various enzymes, including cytochrome P450 enzymes and aldehyde dehydrogenase. In physiology, 3-Ethyl-3-hydroxypentanal has been studied for its potential role in the regulation of metabolic pathways, including the tricarboxylic acid cycle and fatty acid metabolism. In pharmacology, 3-Ethyl-3-hydroxypentanal has been studied for its potential role in the modulation of drug metabolism and transport.
Mecanismo De Acción
The mechanism of action of 3-Ethyl-3-hydroxypentanal is not fully understood. However, it is believed that 3-Ethyl-3-hydroxypentanal acts as a substrate for various enzymes, including cytochrome P450 enzymes and aldehyde dehydrogenase. Cytochrome P450 enzymes are responsible for the metabolism of a variety of drugs, and aldehyde dehydrogenase is responsible for the oxidation of aldehydes. It is believed that 3-Ethyl-3-hydroxypentanal can interact with these enzymes to modulate drug metabolism and transport.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Ethyl-3-hydroxypentanal are not fully understood. However, it is believed that 3-Ethyl-3-hydroxypentanal can act as a substrate for various enzymes, including cytochrome P450 enzymes and aldehyde dehydrogenase. This could potentially lead to the modulation of drug metabolism and transport, as well as the regulation of metabolic pathways, including the tricarboxylic acid cycle and fatty acid metabolism.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-Ethyl-3-hydroxypentanal in laboratory experiments include its availability, its low cost, and its low toxicity. The main limitation is the lack of knowledge regarding the biochemical and physiological effects of 3-Ethyl-3-hydroxypentanal.
Direcciones Futuras
Future research should focus on further elucidating the biochemical and physiological effects of 3-Ethyl-3-hydroxypentanal, as well as its potential applications in biochemistry, physiology, and pharmacology. Additionally, further research should be conducted to determine the optimal conditions for the synthesis of 3-Ethyl-3-hydroxypentanal, as well as to identify potential new uses for 3-Ethyl-3-hydroxypentanal in laboratory experiments.
Propiedades
IUPAC Name |
3-ethyl-3-hydroxypentanal | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O2/c1-3-7(9,4-2)5-6-8/h6,9H,3-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APAXAUQSAQWWIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(CC=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![[1]Benzothieno[2,3-d]pyrimidine, 2,4-dichloro-](/img/structure/B3153933.png)

![2-[(2S,4R)-4-hydroxypyrrolidin-2-yl]acetic acid](/img/structure/B3153951.png)

![4-Hexylbicyclo[2.2.2]octan-1-OL](/img/structure/B3153961.png)


